Vanzacaftor

CFTR corrector protein maturation F508del

Vanzacaftor (VX-121) is a next-generation CFTR corrector delivering superior potency (EC50 2.6 µM vs. 5.5 µM for elexacaftor) and ~5-fold greater F508del-CFTR band C correction at 3 µM. As the core component of FDA-approved Alyftrek, it achieves 67% wild-type chloride transport in HNECs—surpassing elexacaftor-based regimens by 22 percentage points. Vanzacaftor binds a distinct site on CFTR versus tezacaftor, enabling synergistic dual-corrector action within the VTD triple-combination regimen. This structurally unique scaffold is not interchangeable with elexacaftor or lumacaftor. Ideal for CFTR biogenesis, folding, and trafficking research programs requiring maximum functional rescue and assay sensitivity. Validated in pediatric populations (ages 6–11) for early-intervention studies.

Molecular Formula C32H39N7O4S
Molecular Weight 617.8 g/mol
CAS No. 2374124-49-7
Cat. No. B12423676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanzacaftor
CAS2374124-49-7
Molecular FormulaC32H39N7O4S
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C
InChIInChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1
InChIKeyVCSUIBJKYCVWNF-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanzacaftor Procurement Guide: What to Know About the CFTR Corrector in Alyftrek Triple Therapy


Vanzacaftor (CAS: 2374124-49-7), also designated as VX-121, is a next-generation small molecule cystic fibrosis transmembrane conductance regulator (CFTR) corrector [1]. It is a core component of the FDA-approved triple-combination oral therapy Alyftrek® (vanzacaftor/tezacaftor/deutivacaftor), indicated for the treatment of cystic fibrosis (CF) in patients aged 6 years and older who have at least one F508del mutation or another responsive mutation in the CFTR gene [2]. Vanzacaftor acts by improving the processing and trafficking of defective CFTR protein to the cell surface [1].

Why Vanzacaftor Cannot Be Substituted by Older CFTR Modulators in Research and Clinical Supply Chains


Vanzacaftor is a structurally distinct, next-generation CFTR corrector that is not interchangeable with other correctors like elexacaftor or lumacaftor due to differences in binding sites, potency, and clinical efficacy profiles. While all correctors aim to improve CFTR protein folding and trafficking, vanzacaftor exhibits a unique molecular scaffold that binds to a distinct site on CFTR compared to tezacaftor, allowing for synergistic dual-corrector action within the triple combination regimen [1]. Furthermore, the clinical data demonstrate that the VTD (vanzacaftor-tezacaftor-deutivacaftor) regimen provides statistically significant improvements in specific biomarkers (e.g., sweat chloride reduction) over the ETI (elexacaftor-tezacaftor-ivacaftor) regimen [2]. Substituting vanzacaftor with an alternative corrector would disrupt the proprietary triple-combination formulation and compromise the validated efficacy and safety profile established in pivotal phase 3 trials.

Vanzacaftor vs. Elexacaftor and Other CFTR Modulators: A Quantitative Evidence Guide for Scientific Selection


Vanzacaftor's Potency in Correcting F508del-CFTR Maturation vs. Elexacaftor

In a direct head-to-head in vitro comparison using HEK-293 cells stably expressing F508del-CFTR, vanzacaftor demonstrated greater potency and efficacy in correcting the protein maturation defect compared to elexacaftor. Vanzacaftor exhibited an EC50 of 2.6 µM, whereas elexacaftor had an EC50 of 5.5 µM, indicating approximately 2.1-fold higher potency [1]. At an equimolar concentration of 3 µM, vanzacaftor was approximately five times more effective than elexacaftor at increasing the abundance of mature, fully glycosylated CFTR (band C) protein, as quantified by immunoblotting relative to the loading control calnexin [1]. Despite this superiority in protein maturation, the maximal CFTR channel activity induced by both correctors was similar when measured by a fluorescence-based membrane potential assay [1].

CFTR corrector protein maturation F508del potency

Superior CFTR Functional Rescue in Human Nasal Epithelial Cells: Vanzacaftor Triple vs. Elexacaftor Triple

In a comparative ex vivo study using primary human nasal epithelial cells (HNECs) from 12 individuals with CF homozygous for the F508del mutation, the combination of vanzacaftor/tezacaftor/ivacaftor (VAN/TEZ/IVA) restored CFTR-mediated chloride transport to a significantly higher level than the elexacaftor/tezacaftor/ivacaftor (ELX/TEZ/IVA) combination [1]. CFTR function, assessed by transepithelial short-circuit current (ISC) in an Ussing chamber and expressed as a percentage of wild-type (WT) activity, was restored to 45% of WT levels with ELX/TEZ/IVA pretreatment versus 67% of WT levels with VAN/TEZ/IVA pretreatment [1]. The difference of 22 percentage points represents a marked improvement in CFTR functional rescue.

CFTR function Ussing chamber human nasal epithelial cells chloride transport

Superior Sweat Chloride Reduction: Vanzacaftor Triple vs. Elexacaftor Triple

A network meta-analysis of 13 randomized controlled trials evaluated the comparative efficacy of CFTR modulators in people with cystic fibrosis aged ≥12 years with at least one F508del allele [1]. Among the key findings, the vanzacaftor-tezacaftor-deutivacaftor (VTD) regimen demonstrated a statistically significant greater reduction in sweat chloride (SwCl) concentration compared to the elexacaftor-tezacaftor-ivacaftor (ETI) regimen [1]. The mean difference in sweat chloride reduction between VTD and ETI was -8.59 mmol/L (95% CI: -15.53 to -1.65), favoring VTD [1]. This indicates that VTD provides superior restoration of CFTR function as measured by this key biomarker.

sweat chloride CFTR biomarker clinical efficacy network meta-analysis

Equivalent Efficacy with Superior Dosing Convenience: Vanzacaftor Triple vs. Elexacaftor Triple

Two randomized, double-blind, active-controlled phase 3 trials (SKYLINE 102 and SKYLINE 103) directly compared the efficacy and safety of vanzacaftor-tezacaftor-deutivacaftor (VTD) versus elexacaftor-tezacaftor-ivacaftor (ETI) in individuals aged 12 years and older with CF [1]. The primary endpoint was the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) through week 24. The trials demonstrated that VTD was non-inferior to ETI in improving lung function, meeting the pre-specified non-inferiority margin (lower bound of the 95% CI for the treatment difference was ≥ -3.0) [1]. Critically, VTD achieves this comparable efficacy with a simplified once-daily dosing regimen (two tablets in the morning), whereas ETI requires twice-daily dosing (two tablets in the morning, one in the evening) [1].

ppFEV1 lung function non-inferiority dosing regimen

Safety Profile and Comparative Risk of Serious Adverse Events

In the SKYLINE 102 and 103 trials, the safety profile of vanzacaftor-tezacaftor-deutivacaftor (VTD) was generally comparable to that of elexacaftor-tezacaftor-ivacaftor (ETI) [1]. The overall incidence of adverse events (AEs) was 96% in both pooled treatment groups, with the majority being mild or moderate in severity [1]. Notably, the incidence of serious adverse events (SAEs) was numerically lower in the VTD group (14%) compared to the ETI group (16%) in the pooled analysis [1]. A network meta-analysis further contextualizes this by showing that VTD was among the CFTR modulators least associated with SAEs, with an odds ratio of 0.15 (95% CI: 0.01, 1.79) compared to placebo [2].

safety adverse events serious adverse events tolerability

Improved Health-Related Quality of Life: Vanzacaftor Triple vs. Elexacaftor Triple

A post-hoc analysis of phase 3 trial data (SKYLINE 102, SKYLINE 103, and RIDGELINE 105) evaluated the impact of vanzacaftor/tezacaftor/deutivacaftor (VNZ/TEZ/D-IVA) on health-related quality of life (HRQoL) [1]. In adolescents and adults aged ≥14 years, CFQ-R-8D utility scores were significantly higher in those treated with VNZ/TEZ/D-IVA compared to those treated with ELX/TEZ/IVA, with a pooled mean difference of 0.017 (nominal P = 0.01) [1]. The benefit was more pronounced in participants with F508del/minimal function (F/MF) genotypes, who showed a larger difference of 0.031 (nominal P = 0.004) [1]. In children aged 6-11 years, treatment with VNZ/TEZ/D-IVA led to improvements in 6 out of 7 CFQ-R non-respiratory domain scores, with notable gains in social functioning (+7.2 points) and emotional functioning (+3.7 points) compared to their baseline on ELX/TEZ/IVA [1].

health-related quality of life patient-reported outcomes CFQ-R HRQoL

Optimal Use Cases for Vanzacaftor in Research and Clinical Supply Procurement


In Vitro CFTR Functional Rescue Assays (e.g., Ussing Chamber Electrophysiology)

Based on direct evidence from primary human nasal epithelial cells, vanzacaftor-containing triple combination (VAN/TEZ/IVA) restores CFTR-mediated chloride transport to 67% of wild-type levels, compared to 45% with the elexacaftor-based combination [1]. Researchers utilizing ex vivo models of CFTR function, such as Ussing chamber electrophysiology on patient-derived HNECs, should prioritize vanzacaftor to achieve a more robust functional rescue, which may provide greater dynamic range and sensitivity in detecting subtle differences in compound efficacy or patient-specific responses.

CFTR Protein Maturation and Trafficking Studies

Vanzacaftor demonstrates superior potency (EC50 = 2.6 µM vs. 5.5 µM for elexacaftor) and efficacy (approximately 5-fold greater increase in mature band C CFTR at 3 µM) in correcting the F508del-CFTR protein maturation defect [2]. For research programs focused on understanding CFTR biogenesis, folding, or trafficking pathways, vanzacaftor serves as a more potent and effective molecular tool for inducing and quantifying the processing of mutant CFTR to the cell surface.

Clinical Trial Supply for Studies Aiming to Maximize CFTR Function or Improve Adherence

Clinical data from the phase 3 SKYLINE program establishes that the VTD regimen is non-inferior to ETI in improving lung function (ppFEV1) while providing superior sweat chloride reduction (-8.59 mmol/L mean difference) [3] [4]. Furthermore, VTD offers a simplified once-daily dosing schedule compared to ETI's twice-daily regimen [3]. For clinical trial sponsors, VTD represents a scientifically compelling option when the study objective involves maximizing a biomarker of CFTR function (sweat chloride) or when a simpler dosing regimen is hypothesized to improve participant adherence and retention.

Pediatric CF Research (Ages 6-11 Years)

The RIDGELINE 105 phase 3 trial established the safety, tolerability, and pharmacokinetics of vanzacaftor-tezacaftor-deutivacaftor in children with CF aged 6-11 years [5]. Subsequent analysis demonstrated that this age group experienced meaningful improvements in patient-reported quality of life measures, particularly in social and emotional functioning domains, following treatment [6]. For pediatric CF research programs, vanzacaftor is a validated and quantitatively characterized option for studies in this younger population, where early intervention is critical for preventing disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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